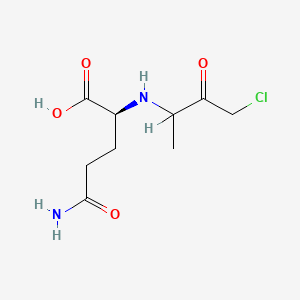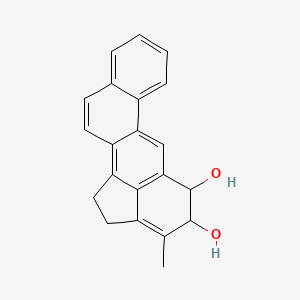
福莫酮
描述
Phenomenone is a naturally occurring compound that has been studied extensively for its potential therapeutic effects. It is a member of the phenolic family and has been shown to have a wide range of biochemical and physiological effects.
科学研究应用
Marine Biology
Phomenone Compounds in Marine Ecosystems: Recent studies have isolated novel sesquiterpenoids, including phomenone A and B, from mangrove-derived fungi . These compounds exhibit moderate antimicrobial activity and are part of a diverse group of metabolites found in marine ecosystems. The unique chemical structures of phomenone compounds, such as the rare thiomethyl group in phomenone A, highlight the potential for discovering new pharmacologically active substances in marine biology research.
Medicine
Pharmacological Potential of Phomenone: Phomenone derivatives have shown promise in pharmacology, particularly in their antimicrobial and antitumor activities . The ability of phomenone B to inhibit the growth of Bacillus subtilis suggests its potential application in developing new antibiotics or antiseptics. Further research into the pharmacodynamics of these compounds could lead to significant advancements in medical treatments.
属性
IUPAC Name |
(1aR,6R,7R,7aR,7bR)-6-hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8(7-16)15-12(18)6-10-4-5-11(17)9(2)14(10,3)13(15)19-15/h6,9,11,13,16-17H,1,4-5,7H2,2-3H3/t9-,11+,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMDQXEUJZALS-OANMRLRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971165 | |
| Record name | 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phomenone | |
CAS RN |
55785-58-5 | |
| Record name | (1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-Hexahydro-6-hydroxy-1a-[1-(hydroxymethyl)ethenyl]-7,7a-dimethylnaphth[1,2-b]oxiren-2(1aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55785-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phomenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055785585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is phomenone and where is it found?
A: Phomenone is a sesquiterpene phytotoxin primarily produced by pathogenic fungi belonging to the Phoma genus, such as Phoma destructiva and Phoma exigua. [, , ]
Q2: What is the molecular formula and weight of phomenone?
A: The molecular formula of phomenone is C15H22O3, and its molecular weight is 250.33 g/mol. [, ]
Q3: How is phomenone detected and quantified in plant and fungal samples?
A: High-performance liquid chromatography (HPLC) with UV detection is a common method for detecting and quantifying phomenone. [, ] Thin-layer chromatography (TLC) can also be employed for analysis. []
Q4: Has the structure of phomenone been confirmed by X-ray crystallography?
A: Yes, the crystal and molecular structure of phomenone has been determined by X-ray diffraction analysis. [, ]
Q5: Have any total syntheses of phomenone been reported?
A: Yes, several total syntheses of phomenone and its stereoisomers, such as (±)-phomenone and (±)-3-epiphomenone, have been achieved. [, , , ] These syntheses typically involve multi-step procedures starting from readily available compounds.
Q6: Are there any known structure-activity relationships for phomenone or related compounds?
A: Studies have explored the structure-toxicity relationships of phomenone and PR-toxin, another fungal toxin. [] These studies provide insights into the structural features important for the biological activity of these compounds.
Q7: Have any phomenone derivatives been synthesized and evaluated for biological activity?
A: Yes, researchers have synthesized bioreductive esters of phomenone by linking it to trimethyl lock containing quinone propionic acid. [] These derivatives aimed to improve the selective toxicity towards cancer cells.
Q8: What is the historical context of phomenone research?
A: Phomenone was first identified as a wilt toxin produced by Phoma destructiva Plowr. [] Since then, research has focused on its synthesis, structure elucidation, and biological activity.
Q9: Is phomenone exclusively produced by Phoma species?
A: While primarily associated with Phoma, phomenone has also been identified in other fungal genera like Penicillium. [, , , , ] This suggests a broader distribution of the biosynthetic pathways for this compound in the fungal kingdom.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-[4-Chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B1213112.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)
![(7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl hexadecanoate](/img/structure/B1213115.png)








![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)

![3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1213134.png)